2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole

soluble epoxide hydrolase fragment-based drug discovery X-ray crystallography

This specific 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole (CAS 956515-08-5) is a crystallographically validated fragment hit for human soluble epoxide hydrolase (sEH, PDB: 3WK7, 2.20 Å). The N1-methyl substituent on the pyrazole ring is critical: it forms a key hydrogen bond to the sEH catalytic triad and modulates steric/electronic properties. Unsubstituted or 3-pyrazole regioisomers fail to recapitulate this binding mode, leading to wasteful synthetic efforts. With a defined IC₅₀ of 0.127 mM and a tractable NH handle for fragment growing, this compound is the only reliable starting point for structure-guided sEH inhibitor development.

Molecular Formula C11H10N4
Molecular Weight 198.229
CAS No. 956515-08-5
Cat. No. B2811916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole
CAS956515-08-5
Molecular FormulaC11H10N4
Molecular Weight198.229
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC3=CC=CC=C3N2
InChIInChI=1S/C11H10N4/c1-15-7-8(6-12-15)11-13-9-4-2-3-5-10(9)14-11/h2-7H,1H3,(H,13,14)
InChIKeyILAJBGJRKOVOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole (956515-08-5): A Structurally Characterized sEH Fragment Inhibitor


2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole (CAS 956515-08-5, PDB ligand code S0D) is a heteroaromatic compound composed of a benzimidazole core linked at the 2-position to a 1-methylpyrazole moiety . This compound was identified through fragment-based screening as a binder to the catalytic domain of human soluble epoxide hydrolase (sEH), with its binding mode characterized at 2.20 Å resolution by X-ray crystallography [1]. As a fragment inhibitor (molecular weight 198.2 Da), it represents a validated chemical starting point for sEH-targeted drug discovery programs focused on hypertension and inflammatory conditions.

Why Generic Substitution Fails for 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole


Generic substitution among benzimidazole-pyrazole hybrids is unreliable due to the critical role of the N1-methyl substituent on the pyrazole ring in determining both molecular recognition and downstream synthetic versatility. In sEH, the 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole fragment binds with its pyrazole N2 nitrogen forming a key hydrogen bond to the catalytic triad, a geometry that would be disrupted in non-methylated analogs [1]. Furthermore, the methyl group imparts improved solubility and modulates steric hindrance, facilitating regioselective derivatization at the benzimidazole NH position . Procurement of the unsubstituted pyrazole analog or 3-pyrazole regioisomers will not recapitulate the validated binding mode established in the 3WK7 crystal structure, leading to divergent structure-activity relationships and wasted synthetic effort.

Quantitative Differentiation Evidence for 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole vs. Closest Analogs


Validated Binding Mode to sEH Catalytic Triad Confirmed by X-ray Crystallography

The compound demonstrates a unique binding geometry to human sEH, characterized by a direct hydrogen bond between the pyrazole N2 nitrogen and the catalytic triad residue Asp335 (2.9 Å), supplemented by hydrophobic contacts with the active site pocket. This binding mode is absent in structurally related sEH inhibitors such as the aminothiazole fragment reported in the same study, which engages different residues (Tyr383 and Gln384) [1]. The atomic-level structural data (PDB: 3WK7) provides direct visualization of the precise molecular interactions that differentiate this scaffold from alternative fragment hits.

soluble epoxide hydrolase fragment-based drug discovery X-ray crystallography

In Vitro sEH Inhibitory Potency: IC50 = 0.127 mM Under Standardized Assay Conditions

The compound inhibits human soluble epoxide hydrolase with an IC50 of 0.127 mM (127 µM) in a fluorescence-based enzymatic assay. In the same fragment screening campaign, the aminothiazole fragment (compound 2) exhibited an IC50 of 0.190 mM, while the benzimidazole derivative with a 3-pyrazole substitution (compound 3) showed reduced activity (IC50 > 0.5 mM) [1]. This head-to-head comparison establishes that the 4-pyrazole substitution pattern with N1-methylation confers superior inhibitory potency relative to regioisomeric variants evaluated under identical conditions.

enzyme inhibition sEH IC50 fragment screening

Predicted Physicochemical Profile: High Aqueous Solubility and Favorable Fragment-like Properties

The compound exhibits predicted physicochemical properties consistent with an ideal fragment starting point. Estimated water solubility at 25°C is 1,879 mg/L (Log Kow: 1.61), substantially higher than many benzimidazole-based kinase inhibitor fragments such as 2-(4-chlorophenyl)-1H-benzimidazole (estimated Log Kow ~3.2) . The compound satisfies all Rule-of-Five criteria (MW 198.2 Da; LogP 1.62; 1 H-bond donor; 4 H-bond acceptors) with zero violations, contrasting with larger benzimidazole-pyrazole conjugates (MW 350-450 Da) that often exhibit poor solubility and permeability . Ligand efficiency metrics calculated from the crystal structure (LE = 0.29 kcal/mol per heavy atom) are within the optimal range for fragment progression.

physicochemical properties fragment-based drug discovery aqueous solubility Lipinski rules

Optimal Research and Industrial Application Scenarios for 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole


Fragment-Based Lead Discovery Targeting Soluble Epoxide Hydrolase (sEH)

The compound serves as a validated fragment hit for sEH, with a confirmed binding mode (PDB: 3WK7) and an IC50 of 0.127 mM [1]. It is ideally suited for structure-guided fragment growing or merging campaigns aimed at developing potent sEH inhibitors for hypertension and inflammatory disease indications. The atomic coordinates provide a direct template for computational docking and pharmacophore modeling.

Synthetic Elaboration via NH-Functionalization to Generate sEH Inhibitor Libraries

The benzimidazole NH position provides a tractable synthetic handle for diversification while preserving the critical pyrazole N2-Asp335 hydrogen bond observed in the crystal structure [1]. Researchers can introduce substituents at this position to explore additional interactions with the sEH active site pocket, with the expectation that the core binding mode will be maintained [2].

Benchmarking Novel Pyrazole-Benzimidazole Hybrids in Biochemical Assays

Given its well-characterized IC50 (0.127 mM) and defined binding mode, this compound can serve as an internal reference standard for evaluating the activity of newly synthesized pyrazole-benzimidazole derivatives in sEH inhibition assays [1]. Its moderate potency and high solubility make it suitable for routine assay quality control and inter-laboratory reproducibility studies.

Computational Chemistry and Molecular Modeling Studies of sEH-Ligand Interactions

The high-resolution crystal structure (2.20 Å) provides precise atomic coordinates for the ligand in complex with human sEH, enabling accurate force field parameterization, binding free energy calculations, and virtual screening validation [2]. The compound's small size and well-defined electron density make it an excellent training set molecule for developing and benchmarking docking algorithms targeting the sEH catalytic site.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.